(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

Catalog No.
S1483524
CAS No.
180587-75-1
M.F
C13H22N5O4P
M. Wt
343.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

CAS Number

180587-75-1

Product Name

(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

IUPAC Name

9-[(2S)-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine

Molecular Formula

C13H22N5O4P

Molecular Weight

343.32 g/mol

InChI

InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/t10-/m0/s1

InChI Key

GCOFRXOOFANVPB-JTQLQIEISA-N

SMILES

CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC

Synonyms

P-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester; [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester; Diethyl Tenofovir

Canonical SMILES

CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC

Isomeric SMILES

CCOP(=O)(CO[C@@H](C)CN1C=NC2=C(N=CN=C21)N)OCC

(R)-9-[2-(Diethylphosphonomethoxy)propyl] adenine (CAS 180587-75-1), commonly known as Tenofovir diethyl ester, is a critical acyclic nucleoside phosphonate intermediate and analytical reference standard. In pharmaceutical manufacturing, it serves as the direct protected precursor to the active pharmaceutical ingredient (API) Tenofovir (PMPA) and its advanced prodrugs, such as Tenofovir disoproxil fumarate (TDF). Structurally, the diethyl esterification of the phosphonate group provides enhanced lipophilicity and organic solubility compared to the highly polar free phosphonic acid, facilitating efficient phase-partitioning and purification during multi-step syntheses [1]. For procurement, it is primarily sourced either as a high-purity synthetic intermediate for streamlined one-pot prodrug manufacturing or as a strictly quantified impurity standard for regulatory compliance in high-performance liquid chromatography (HPLC) workflows [2].

Substituting Tenofovir diethyl ester with the free Tenofovir acid or alternative esters (e.g., diisopropyl ester) fundamentally disrupts both synthetic workflows and analytical validation. In synthetic applications, the free acid is zwitterionic and exhibits poor solubility in standard organic solvents, necessitating cumbersome aqueous workups or specialized polar aprotic solvent systems that reduce overall yield [1]. The diethyl ester, conversely, allows for seamless organic-phase transformations, including direct, mild transesterification or one-pot conversion to advanced prodrugs without the need to isolate the free acid. In analytical contexts, regulatory bodies require exact structural matching for impurity profiling; using a generic structural analog or the final API cannot accurately calibrate for residual diethyl ester, which must be strictly monitored to ensure complete deprotection during API manufacturing[2].

Telescoped One-Pot Prodrug Synthesis Efficiency

In commercial-scale manufacturing of Tenofovir disoproxil fumarate (TDF), the isolation of the highly polar Tenofovir free acid presents significant yield bottlenecks. Utilizing Tenofovir diethyl ester (CAS 180587-75-1) enables a telescoped, one-pot procedure where the ester is hydrolyzed and immediately alkylated. Process optimizations leveraging this continuous pathway from the diethyl ester improved the overall multi-step TDF synthesis yield from approximately 13% to 24%[REFS-1, REFS-2].

Evidence DimensionOverall API Synthesis Yield
Target Compound Data24% overall yield (telescoped one-pot process from diethyl ester)
Comparator Or Baseline13% overall yield (traditional multi-step isolation via free acid)
Quantified Difference11% absolute yield increase (nearly 85% relative improvement)
ConditionsCommercial-scale synthesis of TDF using optimized TMSCl/NaBr hydrolysis and direct alkylation

Procuring the diethyl ester as a process intermediate enables telescoped manufacturing routes, drastically reducing solvent waste and isolation losses associated with the zwitterionic free acid.

Deprotection Kinetics and Reagent Mildness

The dealkylation of phosphonate esters typically requires harsh reagents like bromotrimethylsilane (TMSBr), which can lead to product degradation and impurity formation. Tenofovir diethyl ester is highly suited for a milder, rapid low-temperature hydrolysis using a combination of chlorotrimethylsilane (TMSCl) and sodium bromide (NaBr). This optimized reagent system achieves complete deprotection rapidly without the prolonged reaction times (1-9 days) typically seen with TMSCl alone, and avoids the harshness of pure TMSBr [REFS-1, REFS-2].

Evidence DimensionHydrolysis Reagent Mildness and Speed
Target Compound DataRapid, low-temperature complete hydrolysis (TMSCl + NaBr)
Comparator Or Baseline1-9 days (TMSCl alone) or harsh degradation-prone conditions (TMSBr)
Quantified DifferenceSignificant reduction in reaction time and degradation profile
ConditionsPhosphonate diester hydrolysis in prodrug manufacturing

Process chemists can utilize milder, more cost-effective reagent combinations (TMSCl/NaBr) when deprotecting this specific diethyl ester, improving the impurity profile of the final API.

Analytical Resolution in Pharmacopeial Quality Control

During the synthesis of Tenofovir and its prodrugs, incomplete deprotection leaves residual Tenofovir diethyl ester in the product matrix. In HPLC and LC-MS analytical workflows, the diethyl ester exhibits a drastically different retention time and ionization response factor compared to the highly polar, zwitterionic Tenofovir free acid. Regulatory compliance requires the use of the exact diethyl ester reference standard to accurately quantify this specific process impurity down to parts-per-million (ppm) thresholds [1].

Evidence DimensionChromatographic Retention and Calibration Accuracy
Target Compound DataExact structural match for residual protected intermediate calibration
Comparator Or BaselineTenofovir free acid (fails to calibrate for ester impurity)
Quantified DifferenceBinary: Enables regulatory-compliant ppm quantification vs. complete analytical failure
ConditionsHPLC/LC-MS impurity profiling of Tenofovir API batches

Analytical and QC laboratories must procure the exact diethyl ester standard, as the free acid API cannot be used to calibrate for residual protected intermediates.

Organic Phase Processability and Extraction Efficiency

The free phosphonic acid form of Tenofovir is highly polar and zwitterionic, rendering it virtually insoluble in standard non-polar organic solvents and extremely difficult to extract from aqueous phases. In contrast, the diethyl esterification in CAS 180587-75-1 masks the polar phosphonate, conferring high solubility in standard organic solvents such as dichloromethane, ethyl acetate, and alcohols. This lipophilicity allows for highly efficient aqueous-organic liquid-liquid extractions during the upstream synthesis steps [1].

Evidence DimensionOrganic Solvent Solubility and Extractability
Target Compound DataHigh solubility in standard organic solvents (enables standard liquid-liquid extraction)
Comparator Or BaselineTenofovir free acid (insoluble in standard organics, requires complex isolation)
Quantified DifferenceEnables direct organic phase processing without specialized polar aprotic solvent systems
ConditionsUpstream synthetic workup and purification

Procuring or maintaining the compound in its diethyl ester form drastically simplifies downstream purification and extraction protocols compared to handling the intractable free acid.

Commercial-Scale Telescoped Prodrug Manufacturing

Leveraging its optimized hydrolysis kinetics, Tenofovir diethyl ester is the ideal starting point for telescoped, one-pot syntheses of advanced prodrugs like Tenofovir disoproxil fumarate (TDF). By utilizing mild TMSCl/NaBr deprotection directly coupled with alkylation, manufacturers can bypass the isolation of the highly polar free acid, significantly boosting overall API yield and reducing solvent waste[1].

Analytical Impurity Profiling and Regulatory Compliance

As a critical, structurally distinct intermediate, the diethyl ester is a mandatory reference standard for quality control laboratories. It is used to calibrate HPLC and LC-MS instruments to detect residual protected intermediates in final API batches, ensuring that the deprotection steps were complete and the product meets stringent pharmacopeial purity thresholds [2].

Upstream Process Optimization and Extraction

Due to its enhanced organic solubility compared to the zwitterionic free acid, the diethyl ester is highly favored in upstream synthetic workflows. It allows process chemists to utilize standard aqueous-organic liquid-liquid extractions for purification, avoiding the cumbersome handling and poor phase-partitioning behavior of the deprotected phosphonic acid [3].

XLogP3

0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

343.14094120 g/mol

Monoisotopic Mass

343.14094120 g/mol

Heavy Atom Count

23

Dates

Last modified: 09-19-2023

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